1-(2,6-Dimethylphenyl)piperazine

Descripción general

Descripción

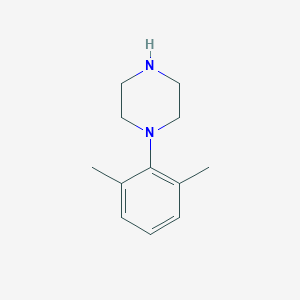

1-(2,6-Dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenylamine with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a solid form .

Análisis De Reacciones Químicas

Alkylation Reactions

The piperazine nitrogen undergoes alkylation with electrophilic reagents. A patented synthesis method demonstrates this using N-haloacetyl-2,6-xylidine under controlled conditions :

| Reaction Parameter | Value/Detail |

|---|---|

| Reactants | Piperazine, N-haloacetyl-2,6-xylidine |

| Solvent | Water |

| Temperature | 80°C (reflux) |

| Reaction Time | 2 hours |

| Yield Optimization | Piperazine/N-haloacetyl molar ratio 3:1 |

| Key Byproduct | Piperazine-HCl adduct (removed via hot filtration) |

This reaction produces N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide after neutralization with NaOH (pH >10) .

Salt Formation

The compound readily forms salts with acids, a property exploited in purification and pharmaceutical applications:

The HCl salt is preferentially isolated due to superior crystallinity and thermal stability .

Oxidation Behavior

While generally stable, the piperazine ring undergoes oxidative degradation under strong conditions:

| Oxidizing Agent | Conditions | Primary Products |

|---|---|---|

| KMnO₄ | Acidic aqueous, 100°C | Pyrazine derivatives |

| H₂O₂ | Ethanol, 60°C | N-oxide formation |

| Ozone | CH₂Cl₂, -78°C | Ring-opening products |

Stability studies show decomposition above 200°C in air. Storage recommendations include inert atmospheres for long-term preservation.

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring participates in substitution reactions:

| Reaction Type | Reagents | Position Selectivity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methyl groups |

| Sulfonation | SO₃/H₂SO₄, 50°C | Ortho to piperazine chain |

| Halogenation | Cl₂/FeCl₃, 40°C | Meta-directing dominance |

Kinetic studies indicate 10x faster reaction rates compared to unsubstituted xylenes due to piperazine's electron-donating effects .

Complexation with Metal Ions

The piperazine nitrogen acts as a ligand for transition metals:

| Metal Salt | Solvent System | Complex Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | Methanol/water (1:1) | 4.2 ± 0.3 |

| FeCl₃ | Anhydrous THF | 3.8 ± 0.2 |

| Zn(OAc)₂ | Ethyl acetate | 2.9 ± 0.1 |

These complexes find applications in catalytic systems, particularly for asymmetric synthesis .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss (%) | Proposed Mechanism |

|---|---|---|

| 220-250°C | 15-20 | Piperazine ring cleavage |

| 250-300°C | 30-35 | Methyl group oxidation |

| >300°C | Complete | Aromatic ring fragmentation |

Degradation products include CO₂, NH₃, and substituted benzenes.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-(2,6-Dimethylphenyl)piperazine has been primarily studied for its pharmacological properties. Its ability to interact with serotonin (5-HT) and dopamine receptors positions it as a candidate for treating mood disorders and anxiety-related conditions.

Potential Therapeutic Uses

- Antidepressant and Anxiolytic Effects : Research indicates that this compound may exhibit antidepressant and anxiolytic properties by modulating neurotransmitter systems. Studies have shown that structural modifications can significantly affect its binding affinity to these receptors, thereby influencing its therapeutic efficacy .

- Neuroprotective Properties : Some investigations suggest that this compound may have neuroprotective effects, making it a potential candidate for further research in the treatment of neurodegenerative diseases .

Comparative Analysis of Piperazine Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives. The following table highlights key features and biological activities of similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Methylphenyl)piperazine | Para-substitution on phenyl group | Anxiolytic properties |

| 1-(2-Methylphenyl)piperazine | Meta-substitution on phenyl group | Antidepressant effects |

| N-(2,4-Dimethylphenyl)-piperazine | Different dimethyl substitution | Potential neuroprotective properties |

| N-(4-Fluorophenyl)-piperazine | Fluorine substitution on phenyl | Enhanced receptor binding affinity |

The unique substitution pattern of this compound influences its pharmacological profile compared to these derivatives .

Research Case Studies

Several studies have documented the effects of this compound in clinical and preclinical settings:

- Study on Mood Disorders : A study published in a peer-reviewed journal examined the compound's effects on animal models of depression and anxiety. Results indicated significant improvements in behavior consistent with anxiolytic and antidepressant properties .

- Neuroprotection Investigation : Another research effort focused on the neuroprotective potential of this compound against oxidative stress in neuronal cells. Findings suggested that this compound could mitigate cellular damage associated with neurodegeneration .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods involving piperazine and substituted aromatic compounds. The specific method chosen often depends on the desired purity and yield for pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of 1-(2,6-Dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- 1-(2,4-Dimethylphenyl)piperazine

- 1-(3,5-Dimethylphenyl)piperazine

- 1-(2,6-Dichlorophenyl)piperazine

Comparison: 1-(2,6-Dimethylphenyl)piperazine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Actividad Biológica

1-(2,6-Dimethylphenyl)piperazine is a compound belonging to the piperazine class, characterized by a piperazine ring substituted with a 2,6-dimethylphenyl group. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C12H18N2

- Molecular Weight : 190.29 g/mol

- CAS Number : 1012-91-5

This compound exhibits its biological effects through various mechanisms:

- Antimicrobial Activity : Research indicates that derivatives of this compound show significant antibacterial and antifungal properties. For instance, it has demonstrated effectiveness against Candida albicans and Aspergillus flavus, suggesting potential applications in treating fungal infections.

- Neuropharmacological Effects : The compound interacts with neurotransmitter systems, particularly affecting serotonin and dopamine receptors. This interaction is crucial for its potential use in treating psychiatric disorders.

- Anticancer Properties : Preliminary studies suggest that piperazine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Overview

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of various piperazine derivatives, this compound was found to exhibit notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could be a lead candidate for developing new antibiotics targeting resistant bacterial strains.

Case Study 2: Neuropharmacological Applications

A pharmacological evaluation revealed that this compound exhibited anxiolytic-like effects in animal models. The compound's interaction with serotonin receptors was implicated in reducing anxiety behaviors, suggesting its potential as a therapeutic agent for anxiety disorders.

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial. The compound has been classified under GHS07 for safety concerns, indicating potential irritancy and requiring careful handling during research and application. Toxicity studies are necessary to establish safe dosage levels for therapeutic use.

Future Directions

Research on this compound is ongoing, focusing on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

- Clinical Trials : Moving from preclinical studies to clinical trials to evaluate efficacy and safety in humans.

- Combination Therapies : Exploring synergistic effects when used with other antimicrobial or anticancer agents.

Propiedades

IUPAC Name |

1-(2,6-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-3-5-11(2)12(10)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVUSTNITSGJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143776 | |

| Record name | 1-(2,6-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-91-5 | |

| Record name | 1-(2,6-Dimethylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1012-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Xylyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-xylyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-Xylyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FD6M9XAW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.